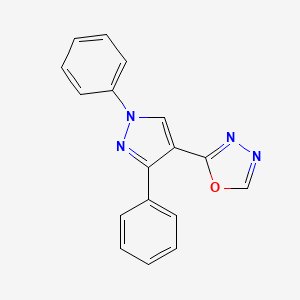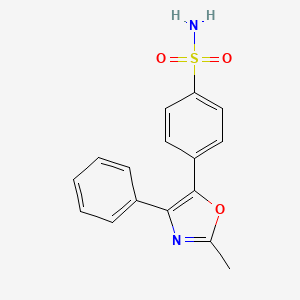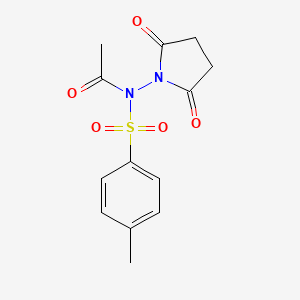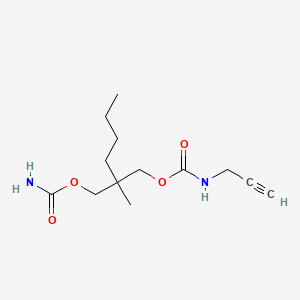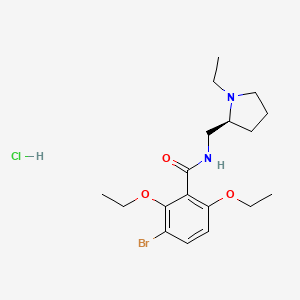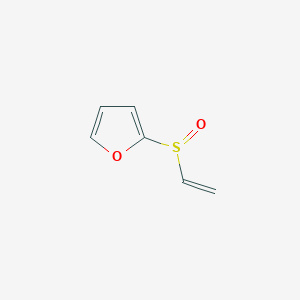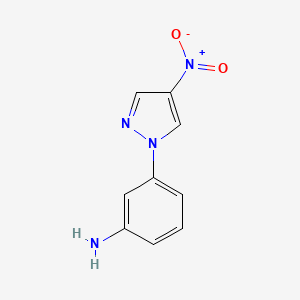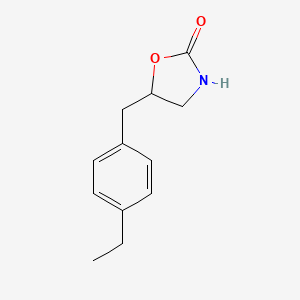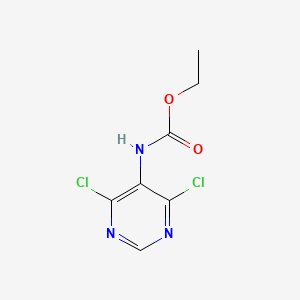
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is a chemical compound with the molecular formula C7H7Cl2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4,6-dichloropyrimidin-5-yl)carbamate typically involves the reaction of 4,6-dichloropyrimidine with ethyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Scientific Research Applications
Ethyl (4,6-dichloropyrimidin-5-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4,6-dichloropyrimidin-5-yl)carbamate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is structurally similar and used in the production of antiviral nucleotide derivatives.
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness: Ethyl (4,6-dichloropyrimidin-5-yl)carbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl carbamate moiety differentiates it from other pyrimidine derivatives and contributes to its versatility in synthetic and research applications .
Properties
CAS No. |
72772-82-8 |
|---|---|
Molecular Formula |
C7H7Cl2N3O2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
ethyl N-(4,6-dichloropyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-2-14-7(13)12-4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H,12,13) |
InChI Key |
QQVWTJFAQKRODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




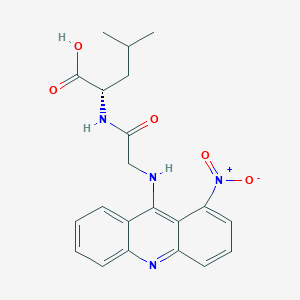
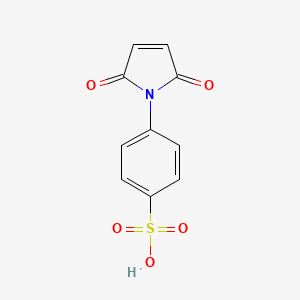

![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)
